molecular formula C30H46O3 B1236961 EB 1089

EB 1089

货号: B1236961
分子量: 454.7 g/mol
InChI 键: LVLLALCJVJNGQQ-QMWUBLQMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound EB 1089 is a complex organic molecule with a unique structure that includes multiple chiral centers and conjugated double bonds

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the hydroxyl groups, and the formation of the conjugated double bonds. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

化学反应分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can yield saturated hydrocarbons.

科学研究应用

Breast Cancer Treatment

EB 1089 has shown promise in the treatment of breast cancer through multiple studies:

  • Combination with Radiation : A study demonstrated that the combination of this compound and fractionated radiation significantly reduced tumor volume and enhanced apoptosis in MCF-7 xenografts in nude mice. The tumor volume decreased by approximately 50% compared to radiation treatment alone .
  • Prevention of Skeletal Metastasis : In another study involving nude mice implanted with human breast cancer cells, this compound reduced the incidence and severity of osteolytic bone metastases. Mice treated with this compound had a significantly lower number of bone lesions and exhibited prolonged survival compared to untreated controls .

Synergistic Effects with Other Agents

This compound has been reported to enhance the efficacy of other anti-cancer drugs:

  • Lapatinib Combination : Research indicates that this compound significantly increases the antiproliferative response when combined with lapatinib and antiestrogens in HER2-positive breast cancer cells. This suggests a potential for combination therapies that leverage multiple mechanisms for greater efficacy .

Phase II Clinical Trials

A Phase II trial evaluated the effects of this compound on patients with advanced breast and colorectal cancers. The study found that patients tolerated doses well without significant hypercalcemia, and a subset showed stabilization of disease after prolonged treatment .

Longitudinal Studies

Longitudinal analyses have shown that continuous administration of this compound via osmotic pumps leads to a marked decrease in tumor burden and osteolytic lesions over time. Histological examinations confirmed that treated mice had intact bone structures compared to untreated controls, indicating effective management of metastatic disease .

Data Tables

Study FocusFindingsReference
Combination with RadiationTumor volume decreased by ~50% with this compound + radiation vs. radiation alone
Skeletal Metastasis PreventionLower incidence of bone lesions and prolonged survival in treated mice
Synergistic EffectsEnhanced antiproliferative response when combined with lapatinib
Clinical Trial ResultsWell tolerated; stabilization of disease observed

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and interactions with enzymes and other biological molecules. The exact pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

  • EB 1089
  • This compound

Uniqueness

This compound is unique due to its complex structure, which includes multiple chiral centers and conjugated double bonds

属性

分子式

C30H46O3

分子量

454.7 g/mol

IUPAC 名称

(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13-,24-14+/t21-,25-,26-,27+,28+,29-/m1/s1

InChI 键

LVLLALCJVJNGQQ-QMWUBLQMSA-N

手性 SMILES

CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O

规范 SMILES

CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

同义词

1(S),3(R)-dihydroxy-20(R)-(5'-ethyl-5'-hydroxyhepta-1'(E),3'(E)-dien-1'-yl)-9,10-secopregna-5(Z),7(E),10(19)-triene
EB 1089
EB-1089
EB1089
seocalcitol

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。